molecular formula C18H14F3N3O2 B2504538 3-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]phenoxy}-5-(trifluoromethyl)pyridine-2-carbonitrile CAS No. 338959-77-6

3-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]phenoxy}-5-(trifluoromethyl)pyridine-2-carbonitrile

Cat. No.: B2504538
CAS No.: 338959-77-6
M. Wt: 361.324
InChI Key: IZCHCNOCQIBYFK-BQYQJAHWSA-N
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Description

This compound features a pyridine core substituted at position 2 with a carbonitrile group, at position 5 with a trifluoromethyl group, and at position 3 with a phenoxy moiety linked to a (2E)-3-(dimethylamino)prop-2-enoyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the dimethylamino propenoyl moiety may contribute to solubility and electronic effects.

Properties

IUPAC Name

3-[4-[(E)-3-(dimethylamino)prop-2-enoyl]phenoxy]-5-(trifluoromethyl)pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O2/c1-24(2)8-7-16(25)12-3-5-14(6-4-12)26-17-9-13(18(19,20)21)11-23-15(17)10-22/h3-9,11H,1-2H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZCHCNOCQIBYFK-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC=C(C=C1)OC2=C(N=CC(=C2)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC=C(C=C1)OC2=C(N=CC(=C2)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]phenoxy}-5-(trifluoromethyl)pyridine-2-carbonitrile typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.

    Attachment of the Phenoxy Group: The phenoxy group is attached to the pyridine ring through nucleophilic substitution reactions.

    Addition of the Dimethylamino Group: The dimethylamino group is introduced through a reaction with dimethylamine under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]phenoxy}-5-(trifluoromethyl)pyridine-2-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Pharmaceutical Applications

The compound's potential therapeutic applications are primarily attributed to its structural components, particularly the pyridine and trifluoromethyl groups.

Anticancer Activity:
Studies have indicated that trifluoromethylpyridine derivatives exhibit significant anticancer properties. The presence of the dimethylamino group may enhance the compound's ability to interact with biological targets, potentially leading to the inhibition of tumor growth.

Antimicrobial Properties:
Research has shown that similar compounds possess antimicrobial activities against various bacterial strains. The modification of the phenoxy group may influence the compound's efficacy against pathogens.

Agrochemical Applications

The incorporation of trifluoromethyl groups in agrochemicals has been linked to increased potency and selectivity. Compounds with such modifications are often used as herbicides or fungicides.

Crop Protection:
Trifluoromethylpyridine derivatives have been utilized in developing agrochemicals aimed at protecting crops from pests. The unique properties of these compounds allow for effective pest control while minimizing environmental impact.

Material Science

The compound may also find applications in material science, particularly in the development of advanced materials with specific electronic or optical properties due to its unique molecular structure.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer potential of various trifluoromethylpyridine derivatives, including those similar to the compound . The results indicated that modifications at the pyridine ring significantly influenced biological activity, suggesting that further exploration of this compound could yield promising anticancer agents .

Case Study 2: Agrochemical Efficacy

Research conducted by a team at a leading agricultural chemistry lab demonstrated that trifluoromethylpyridine-based compounds showed enhanced efficacy against common agricultural pests when compared to traditional pesticides. This study highlights the potential for developing new crop protection agents based on the chemical structure of 3-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]phenoxy}-5-(trifluoromethyl)pyridine-2-carbonitrile .

Mechanism of Action

The mechanism of action of 3-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]phenoxy}-5-(trifluoromethyl)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Target Compound
  • Core : Pyridine
  • Substituents: Position 2: Carbonitrile Position 5: Trifluoromethyl Position 3: Phenoxy linked to (2E)-3-(dimethylamino)propenoyl
  • Key Functional Groups: Carbonitrile, trifluoromethyl, enone, tertiary amine.
Similar Compounds from Evidence:

6-(2-Amino-5-(trifluoromethyl)phenyl)pyrimidine-4-carbonitrile (Reference Example 63, EP 4374877A2) : Core: Pyrimidine Substituents:

  • Position 4: Carbonitrile
  • Position 6: 2-Amino-5-(trifluoromethyl)phenyl Key Features: Aromatic amine, trifluoromethyl, pyrimidine-carbonitrile.

2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)-7,7-disubstituted-5-oxo-hexahydroquinoline-3-carbonitrile () : Core: Hexahydroquinoline Substituents: Carbonitrile, chloro-pyridinyl, substituted phenyl. Key Features: Bridged ring system, multiple substitution sites.

4-(2-Fluorophenyl)-2-methoxy-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile () :

  • Core : Cycloocta[b]pyridine
  • Substituents : Fluorophenyl, methoxy, carbonitrile.
  • Key Features : Macrocyclic structure, fluorinated aromatic group.

Physicochemical Properties

  • Molecular Weight: The target compound’s approximate molecular weight is ~393 g/mol (calculated). 6-(2-Amino-5-(trifluoromethyl)phenyl)pyrimidine-4-carbonitrile: LCMS m/z 265 [M+H]+ . Hexahydroquinoline derivatives: Higher molecular weights due to bridged rings (e.g., ~450–500 g/mol).
  • Solubility: The dimethylamino group in the target compound may enhance aqueous solubility compared to purely aromatic analogs (e.g., fluorophenyl derivatives in ) . Trifluoromethyl and carbonitrile groups generally reduce polarity.

Functional Group Impact

  • Trifluoromethyl : Common in all compared compounds; enhances metabolic stability and electronegativity.
  • Carbonitrile : Present in all cases; contributes to hydrogen bonding and dipole interactions.

Biological Activity

3-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]phenoxy}-5-(trifluoromethyl)pyridine-2-carbonitrile is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

C18H17F3N2O2\text{C}_{18}\text{H}_{17}\text{F}_3\text{N}_2\text{O}_2

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. It has been investigated for its role as an antagonist in inflammatory processes, particularly through its interaction with prostaglandin receptors.

  • Prostaglandin E2 (PGE2) Inhibition : The compound exhibits significant inhibition of PGE2-induced TNFα production in human whole blood assays, with an IC50 value indicating potent anti-inflammatory properties .
  • Selective Targeting : Studies suggest that it selectively targets EP4 receptors, which are involved in mediating inflammatory responses. This selectivity may contribute to reduced side effects compared to non-selective NSAIDs .

Biological Activity Data

Activity Value/Description
IC50 (PGE2 inhibition)123 nM
SelectivityHigh for EP4 receptor
In vivo efficacyDemonstrated in MIA and AIA models

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Anti-inflammatory Effects : In a study assessing the efficacy of various compounds on inflammation, this compound showed superior performance compared to traditional NSAIDs like diclofenac in reducing inflammation in animal models .
  • Pharmacokinetics : Research indicated favorable pharmacokinetic properties, including absorption and distribution characteristics that support its potential use in clinical settings .

Research Findings

Recent findings have expanded the understanding of this compound's biological activity:

  • Molecular Docking Studies : Computational studies have shown that the compound binds effectively to EP4 receptors, suggesting a strong affinity that correlates with its observed biological effects .
  • In Vitro Studies : Laboratory experiments demonstrated that the compound significantly reduces the secretion of pro-inflammatory cytokines from stimulated immune cells, further supporting its role as an anti-inflammatory agent .

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